molecular formula C18H20ClN5O B11135912 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide

Cat. No.: B11135912
M. Wt: 357.8 g/mol
InChI Key: CXIBVJQEBYVMIX-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C18H20ClN5O

Molecular Weight

357.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C18H20ClN5O/c19-14-4-5-16-15(11-14)13(12-24-16)6-10-20-17(25)3-1-7-21-18-22-8-2-9-23-18/h2,4-5,8-9,11-12,24H,1,3,6-7,10H2,(H,20,25)(H,21,22,23)

InChI Key

CXIBVJQEBYVMIX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCCCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C21H23ClN6O
  • Molecular Weight : 410.9 g/mol
  • CAS Number : [Not provided in the search results]

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The following table summarizes key findings on its antimicrobial properties:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus3.90 µg/mL (ATCC 25923)7.80 µg/mL
Methicillin-resistant S. aureus (MRSA)<1 µg/mLNot specified
Staphylococcus epidermidis7.80 µg/mL12.50 µg/mL
Escherichia coliInactiveInactive

The compound demonstrated significant antibacterial activity against both standard and resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibited antifungal activity against Candida albicans. The following concentrations were noted:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans7.80 µg/mL (for some analogs)

This suggests that this compound may also be beneficial in treating fungal infections, particularly in immunocompromised patients .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the indole moiety contributes to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death. Additionally, molecular docking studies suggest a strong binding affinity to key bacterial proteins involved in stress response and antibiotic resistance mechanisms .

Study on Antibacterial Efficacy

A study published in July 2023 evaluated several indole derivatives, including this compound, for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed remarkable activity against MRSA strains, making it a candidate for further development as an antibiotic .

Cytotoxicity Assessment

In another study focused on anticancer properties, the compound was tested against various cancer cell lines. Preliminary results indicated moderate cytotoxicity, suggesting potential for further exploration in cancer treatment protocols. The data indicated that while it was not universally effective across all tested lines, certain derivatives exhibited promising results that warrant additional research into their mechanisms of action and therapeutic potential .

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